7,8-Dihydroxy-4-methoxy-2H-chromen-2-one
CAS No.:
Cat. No.: VC15971854
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8O5 |
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Molecular Weight | 208.17 g/mol |
IUPAC Name | 7,8-dihydroxy-4-methoxychromen-2-one |
Standard InChI | InChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3 |
Standard InChI Key | FVBWLXMYTJQTBX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=O)OC2=C1C=CC(=C2O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s structure consists of a benzene ring fused to an α-pyrone ring (2H-chromen-2-one), with hydroxyl (-OH) groups at positions 7 and 8, a methoxy (-OCH₃) group at position 4, and a ketone (=O) at position 2. These substituents influence its electronic distribution, solubility, and reactivity. The hydroxyl groups enhance hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₀H₈O₅, yielding a molecular weight of 208.17 g/mol. This aligns with coumarin derivatives bearing similar substituents, such as 7,8-dihydroxy-4-methyl-2H-chromen-2-one (C₁₀H₈O₄, MW 192.17 g/mol) .
Spectral Characteristics
While experimental spectral data for this specific compound are unavailable, related coumarins exhibit:
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UV-Vis absorption: Peaks near 270–320 nm due to π→π* transitions in the conjugated system .
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IR spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
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NMR: Typical signals include δ 6.0–6.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy protons), and δ 10–12 ppm (hydroxyl protons) .
Physicochemical Stability and Solubility
The hydroxyl and methoxy groups confer moderate polarity, suggesting solubility in polar organic solvents (e.g., methanol, DMSO) and limited aqueous solubility. Stability under acidic or basic conditions depends on the lability of the methoxy group, which may undergo demethylation in strong acids .
Synthetic Methodologies
Pechmann Condensation
A common route for coumarin synthesis involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For 7,8-dihydroxy-4-methoxy-2H-chromen-2-one, resorcinol derivatives could serve as starting materials. For example:
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Step 1: Protection of hydroxyl groups via methylation or acetylation.
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Step 2: Condensation with a β-ketoester (e.g., methyl acetoacetate) using sulfamic acid or H₂SO₄ .
Example Protocol
A modified Pechmann reaction using resorcinol, methyl 4-methoxyacetoacetate, and sulfamic acid in dioxane at 60°C for 4 hours yielded 4-methoxycoumarin intermediates in >80% yield . Subsequent demethylation or hydroxylation steps could introduce the 7,8-dihydroxy groups .
Cross-Metathesis Functionalization
Olefin cross-metathesis offers a route to introduce aliphatic chains or other substituents. For instance, 7-allyloxy-4-methyl-2H-chromen-2-one underwent cross-metathesis with fatty acid derivatives using Grubbs’ catalyst to yield lipophilic analogs . Adapting this method, 7,8-dihydroxy-4-methoxy-2H-chromen-2-one could be synthesized from pre-functionalized coumarin precursors.
Biological Activities and Applications
Anticancer Properties
Structural analogs like PSF-IN-1 (a 4-(4-methoxyphenyl) derivative) inhibited cancer cell proliferation (IC₅₀: 5–20 μM) in DU145 (prostate) and HepG2 (liver) lines . The methoxy group’s position influences cytotoxicity; para-substitution enhances membrane permeability compared to ortho-substitution .
Antimicrobial Effects
Dihydroxycoumarins disrupt microbial membranes and inhibit efflux pumps. For example, 7,8-dihydroxy-4-methyl-2H-chromen-2-one exhibited MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis of Analogous Coumarins
Challenges and Future Directions
Despite its potential, 7,8-dihydroxy-4-methoxy-2H-chromen-2-one remains understudied. Key research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
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